molecular formula C20H23N7 B6436888 2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2549039-88-3

2-tert-butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole

カタログ番号: B6436888
CAS番号: 2549039-88-3
分子量: 361.4 g/mol
InChIキー: WGFLFYLAPKZWJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-tert-Butyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole (benzimidazole analog) core substituted at position 2 with a tert-butyl group. The azetidine ring at position 1 bridges the benzodiazole to a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety.

特性

IUPAC Name

6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-13-22-23-17-9-10-18(24-27(13)17)25-11-14(12-25)26-16-8-6-5-7-15(16)21-19(26)20(2,3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFLFYLAPKZWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight Notable Features
Target Compound 1H-1,3-benzodiazole + azetidine + triazolo-pyridazine 2-tert-butyl, 3-methyl-triazolo-pyridazine Not specified Compact azetidine linker; fused N-heterocycles
7-tert-Butyl-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methoxy]-3-(2-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]triazolo[4,3-b]pyridazine 7-tert-butyl, 3-(2-fluorophenyl), 6-(ethyl-triazole ether) 422.45 (calc.) Ether linkage; fluorophenyl enhances lipophilicity
3-benzyl-6-[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3-benzyl, 6-(pyridinyl-ethyl-pyrazole) 387.46 Thiadiazole core; pyridinyl for H-bonding

Key Contrasts and Implications

Core Heterocycles: The target compound combines benzodiazole and triazolo-pyridazine, favoring π-π stacking and planar binding to targets like kinases. compound uses a triazolo-pyridazine core with a fluorophenyl group, enhancing electron-withdrawing effects and metabolic stability .

’s ether-linked ethyl-triazole increases hydrophilicity but may reduce membrane permeability compared to the target’s azetidine . ’s benzyl and pyridinyl groups offer aromatic stacking and metal-coordination sites, absent in the target compound .

Bioactivity Hypotheses :

  • The target’s methyl-triazolo-pyridazine may enhance solubility over ’s fluorophenyl group, which is more lipophilic.
  • ’s thiadiazole core could confer distinct electronic properties, altering binding affinities compared to the target’s diazole systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。